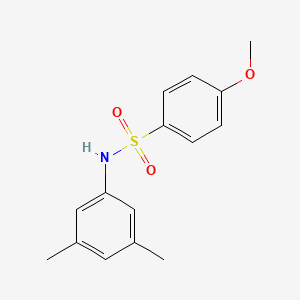

![molecular formula C20H20N4O6S B5542614 1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)

1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules involving nitrophenyl, phenylsulfonyl, and piperazinyl groups like "1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione" typically involves multi-step chemical processes. These processes may include nitration, sulfonation, chlorination, aminolysis, and the use of optically active compounds to achieve high optical purities. For example, Ashimori et al. (1991) described the synthesis of optically active compounds with high optical purity through a process involving optical resolution and pharmacological investigations to define the active form of the synthesized compound (Ashimori et al., 1991).

Molecular Structure Analysis

The analysis of the molecular structure of such compounds involves understanding their crystal structure and the conformation of their constituent rings. Studies like those by Deniz and Ibiş (2009) can provide insights into the crystal structure, showing how the butadiene unit, piperazine ring, and nitro substituted groups arrange and conform in space, impacting the compound's chemical behavior (Deniz & Ibiş, 2009).

Scientific Research Applications

Synthesis and Chemical Properties

Ring-Opening/Ring-Closing Protocols : A method involving the ring opening of 3-nitro-4-(phenylsulfonyl)thiophene with amines has been developed, enabling access to N-fused pyrroles through a tandem 1,6-H shift followed by 6π 1,5-electrocyclization. This approach facilitates the synthesis of compounds with both synthetic and biological relevance, indicating a potential pathway for generating derivatives of "1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione" for various applications (Bianchi et al., 2014).

Novel Diarylsulphides and Diarylsulphones Synthesis : The synthesis of new diarylsulphides and diarylsulphones containing a quinazol-4-one moiety has been reported, providing insights into the chemical versatility and potential for creating various derivatives that could have implications for the development of novel compounds for scientific research (Abbady et al., 2007).

Biological and Pharmacological Applications

- Biological Activity Screening : A series of new compounds derived from 1-(4-nitrophenylsulfonyl) piperidine-4-carbohydrazide were synthesized and evaluated for their biological activities. The compounds were tested for BSA binding studies, anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) activities, revealing potential pharmacological applications. Molecular docking studies identified active sites responsible for AChE inhibition, suggesting a pathway for further therapeutic applications (Iqbal et al., 2020).

Material Science Applications

- Square Planar Ni(II) Complexes : Research into square planar Ni(II) complexes involving pyridine-4-carbonyl-hydrazine carbodithioate and other compounds has been conducted. These complexes were characterized and analyzed using various techniques, including IR and single crystal X-ray diffraction. The study provides insights into the structural and electronic properties of these complexes, which could have implications for material science applications (Bharati et al., 2013).

properties

IUPAC Name |

3-[4-(benzenesulfonyl)piperazin-1-yl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O6S/c25-19-14-18(20(26)23(19)15-6-8-16(9-7-15)24(27)28)21-10-12-22(13-11-21)31(29,30)17-4-2-1-3-5-17/h1-9,18H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHPUZUURNVVMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Benzenesulfonyl)piperazin-1-yl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)

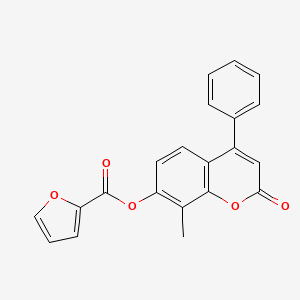

![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)

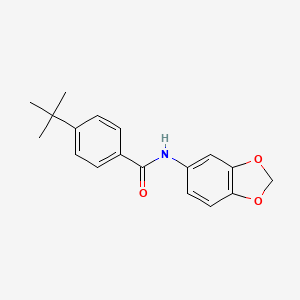

![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)

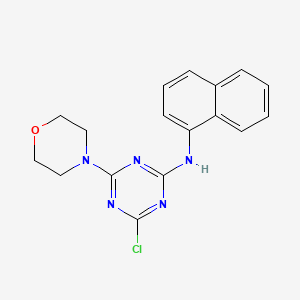

![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)

![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)

![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

![1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone](/img/structure/B5542613.png)

![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)

![3-[5-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5542630.png)